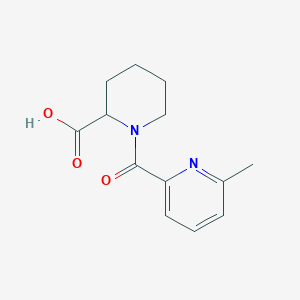![molecular formula C15H26N2O4 B6259783 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate CAS No. 2138429-98-6](/img/no-structure.png)
2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate (2-t-Bu-4-Me-DDSD) is a spirocyclic compound with a unique structure that has been studied extensively due to its potential applications in various scientific fields. This compound has been used in numerous studies to investigate its biochemical, physiological, and pharmacological properties.
科学的研究の応用
2-t-Bu-4-Me-DDSD has been studied extensively due to its potential applications in various scientific fields. This compound has been used in numerous studies to investigate its biochemical, physiological, and pharmacological properties. It has been used in the development of new drugs and in the study of drug metabolism. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of drugs. Additionally, 2-t-Bu-4-Me-DDSD has been studied for its potential applications in the field of biotechnology.
作用機序
The mechanism of action of 2-t-Bu-4-Me-DDSD is complex and still not fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is metabolized in the body to form an active metabolite. This metabolite is then able to interact with various proteins, enzymes, and receptors in the body. This interaction is thought to be responsible for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
2-t-Bu-4-Me-DDSD has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential effects on the cardiovascular system, and has been shown to have anti-hyperlipidemic and anti-atherosclerotic properties.
Advantages and Limitations for Laboratory Experiments
2-t-Bu-4-Me-DDSD has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. Due to its complex structure, it is difficult to analyze and its metabolism is not well understood. Additionally, it is not water soluble, which can limit its use in certain experiments.
将来の方向性
In order to fully understand the biochemical and physiological effects of 2-t-Bu-4-Me-DDSD, further research is needed. Future research should focus on elucidating the compound’s mechanism of action, as well as its potential applications in drug development and biotechnology. Additionally, further research should focus on optimizing the synthesis of the compound and improving its solubility in water. Finally, further research should focus on studying the compound’s potential effects on the cardiovascular system and its potential as an anti-inflammatory and analgesic agent.
合成法
2-t-Bu-4-Me-DDSD can be synthesized through a two-step reaction. The first step involves the condensation of 2-tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylic anhydride with p-toluenesulfonic acid in dichloromethane. The second step involves the deprotection of the 2-t-Bu-4-Me-DDSD product with aqueous sodium hydroxide solution.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate' involves the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with ethyl 2-oxo-2,7-octadienoate in the presence of sodium hydride and subsequent reaction with hydrazine hydrate.", "Starting Materials": [ "tert-butyl 4-methylpiperidine-1-carboxylate", "ethyl 2-oxo-2,7-octadienoate", "sodium hydride", "hydrazine hydrate" ], "Reaction": [ "Step 1: tert-butyl 4-methylpiperidine-1-carboxylate is reacted with ethyl 2-oxo-2,7-octadienoate in the presence of sodium hydride to form the intermediate tert-butyl 4-methyl 2-(2-oxo-2,7-octadien-1-yl)piperidine-1-carboxylate.", "Step 2: The intermediate is then reacted with hydrazine hydrate to form the final product, 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate." ] } | |
CAS番号 |
2138429-98-6 |
製品名 |
2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate |
分子式 |
C15H26N2O4 |
分子量 |
298.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



